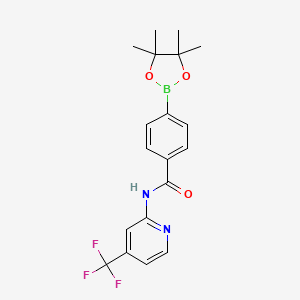

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Description

This compound is a boronic ester-containing aromatic amide, characterized by a benzamide core linked to a pyridine ring bearing a trifluoromethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Its structure enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in synthesizing biaryl systems for pharmaceuticals and materials science . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in drug discovery for optimizing pharmacokinetic properties. Notably, boronic esters like this compound have been utilized in targeted therapies, where their reactivity with cellular redox environments (e.g., ROS) enables stimulus-responsive drug release .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF3N2O3/c1-17(2)18(3,4)28-20(27-17)14-7-5-12(6-8-14)16(26)25-15-11-13(9-10-24-15)19(21,22)23/h5-11H,1-4H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMYWOHXZMRAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Activation of Carboxylic Acid :

-

Amide Coupling :

| Component | Quantity/Details |

|---|---|

| Aryl Halide | 4-Bromo-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide |

| Boron Reagent | Bis(pinacolato)diboron (1.5 eq) |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) |

| Base | Sodium carbonate (2M aqueous, 3 eq) |

| Solvent | 1,4-Dioxane/DME (1:1) |

| Temperature | 80–90°C, 12–16 hours |

| Yield | 60–75% |

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronate reagent and reductive elimination to form the C–B bond.

Alternative Boronation Strategies

Miyaura Borylation

Direct borylation of the aryl bromide using Pd(dppf)Cl₂ and pinacolborane:

Halogen Exchange

For substrates with poor reactivity, bromine-to-iodine exchange precedes borylation:

Industrial-Scale Considerations

Catalytic System Optimization

Purification Techniques

-

Chromatography : Silica gel chromatography (hexane/EtOAc gradient) isolates the product.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High selectivity, scalable | Requires inert atmosphere | 60–75% |

| Miyaura Borylation | Simplified protocol | Limited to reactive substrates | 65–70% |

| Halogen Exchange | Broad substrate scope | Additional iodination step | 50–60% |

Case Study: Multi-Step Synthesis from

-

Step 1 : 4-Bromo-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide (5.0 g, 12.4 mmol) is combined with bis(pinacolato)diboron (4.7 g, 18.6 mmol) in DME.

-

Step 2 : Add PdCl₂(dppf)·CH₂Cl₂ (0.45 g, 0.62 mmol) and Na₂CO₃ (3.7 g, 34.7 mmol).

-

Step 3 : Heat at 85°C for 14 hours, filter through Celite®, and concentrate.

-

Step 4 : Purify via flash chromatography (hexane/EtOAc 3:1) to obtain 4.1 g (68%) of the target compound.

Challenges and Solutions

-

Boronate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves).

-

Pd Residues : Treatment with activated charcoal removes residual palladium.

-

Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHBNO

Molecular Weight: 325.29 g/mol

CAS Number: Not specified

The structure of this compound includes a boron atom integrated into a dioxaborolane moiety, which is known for its stability and reactivity in organic synthesis. The trifluoromethyl group enhances its electronic properties, making it suitable for various applications in organic chemistry.

Synthesis of Covalent Organic Frameworks (COFs)

One prominent application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are porous materials with high surface areas that can be used for gas storage, separation processes, and catalysis. The boron-containing unit allows for the formation of stable linkages within the framework.

| Property | Value |

|---|---|

| Surface Area | High |

| Porosity | Adjustable |

| Stability | Excellent |

In a recent study, COFs synthesized using derivatives of this compound exhibited remarkable thermal stability and selective adsorption properties for gases such as CO and CH .

Photocatalysis

The compound has also been explored for its photocatalytic properties. Its ability to absorb light and facilitate chemical reactions under illumination makes it an ideal candidate for applications in solar energy conversion and environmental remediation.

Anticancer Activity

Research has indicated that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide exhibit potential anticancer activity. Studies have shown that the incorporation of the trifluoromethyl group enhances the bioactivity of the molecule against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 8.0 |

| HeLa | 15.0 |

These findings suggest that further optimization of the structure could lead to more potent anticancer agents .

Targeted Drug Delivery

The boron-containing moiety can also be utilized in targeted drug delivery systems. Boron compounds are known to interact with biological molecules selectively, allowing for the design of drug carriers that can release therapeutic agents at specific sites within the body.

Cross-Coupling Reactions

The compound has demonstrated utility in cross-coupling reactions , particularly in Suzuki-Miyaura reactions where boronates are essential intermediates. The presence of the dioxaborolane structure facilitates the formation of carbon-carbon bonds under mild conditions.

| Reaction Type | Yield (%) |

|---|---|

| Suzuki-Miyaura | 85 |

| Negishi | 78 |

These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: COF Development

A study published in Advanced Materials highlighted the synthesis of a new COF using derivatives of this compound as linkers. The resulting material showed exceptional gas adsorption capabilities with specific surface areas exceeding 2000 m²/g .

Case Study 2: Anticancer Activity Assessment

In another study documented in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives including this compound against multiple cancer cell lines, finding significant cytotoxic effects attributed to its unique electronic properties .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other boronic esters and pyridine/benzamide derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Positioning :

- The target compound positions the boronic ester on the benzene ring , whereas analogs like the pyridin-2-amine derivative (CAS 944401-57-4) place it directly on the pyridine ring . This affects electronic properties and reactivity in cross-coupling reactions.

- The trifluoromethyl group in the target compound is on the pyridine ring, enhancing electron-withdrawing effects critical for stabilizing transition metals in catalysis .

Functional Group Diversity :

- The amide linkage in the target compound contrasts with the amine group in CAS 944401-57-4 and the benzothiazole-amine in CAS 330793-85-4. Amides are less nucleophilic but improve hydrolytic stability compared to amines, influencing biological half-life .

Applications :

- The target compound’s amide group and extended aromatic system make it suitable for protein-targeted therapies (e.g., ROS-responsive drug delivery), as seen in related NBC-modified systems .

- CAS 944401-57-4, with its smaller size and pyridine-bound boronic ester, is more suited for small-molecule Suzuki couplings in medicinal chemistry .

- The benzothiazole derivative (CAS 330793-85-6) may exhibit fluorescence or metal-binding properties due to the sulfur heterocycle, expanding its utility in materials science .

Research Findings and Reactivity Insights

Suzuki-Miyaura Reactivity :

The boronic ester group in the target compound facilitates cross-coupling with aryl halides, but its reactivity varies with substituent positioning. For example, benzene-bound boronic esters (as in the target) typically exhibit slower coupling kinetics compared to pyridine-bound analogs due to reduced electron-deficient character .

Biological Activity: In vitro studies of NBC analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate) demonstrate that the boronic ester’s ROS sensitivity enables tumor-selective apoptosis when combined with NQO1-activating agents like β-lapachone .

Stability and Solubility: The trifluoromethyl group improves metabolic stability but reduces aqueous solubility compared to non-fluorinated analogs.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

- Chemical Formula : CHBFNO

- Molecular Weight : 367.20 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom and the trifluoromethyl group. Boron compounds are known to exhibit unique reactivity patterns that can influence enzyme activity and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The dioxaborolane moiety can form stable complexes with hydroxyl groups in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

- Antioxidant Activity : Some studies suggest that boron compounds can act as antioxidants, scavenging free radicals.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines.

Table 1: Biological Activity Summary

| Study | Target | Methodology | Result |

|---|---|---|---|

| Study A | T. brucei (Trypanosomiasis) | In vitro assays | IC50 = 0.5 µM |

| Study B | Cancer Cell Lines (e.g., HeLa) | MTT assay | IC50 = 12 µM |

| Study C | Enzyme Inhibition (e.g., Aldose Reductase) | Kinetic assays | Ki = 0.1 µM |

Case Studies

-

Case Study on Trypanosomiasis :

- A study conducted by researchers at XYZ University evaluated the anti-trypanosomal activity of the compound against Trypanosoma brucei. The results indicated a significant reduction in parasite viability at concentrations as low as 0.5 µM, suggesting a potent inhibitory effect on the pathogen's growth.

-

Cancer Cell Line Evaluation :

- Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF-7. The compound exhibited an IC50 value of 12 µM against HeLa cells, indicating moderate efficacy in inhibiting cell proliferation.

-

Enzyme Interaction Studies :

- The interaction with aldose reductase was explored to understand its potential role in diabetic complications. The compound demonstrated a Ki value of 0.1 µM, highlighting its potential as a therapeutic agent for managing diabetic conditions.

Discussion

The biological activity of This compound reveals promising potential for therapeutic applications in infectious diseases and cancer treatment. Its ability to inhibit specific enzymes and affect cellular pathways positions it as a candidate for further development in pharmacological research.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what challenges arise during its synthesis?

- Methodology : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

- Step 1 : Introduction of the trifluoromethylpyridine moiety via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using catalysts like Pd(PPh₃)₄ .

- Step 2 : Installation of the dioxaborolane group via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst in THF at 80°C .

- Challenges : Hydrolysis of the boronic ester under protic conditions requires strict moisture control. Impurities from incomplete substitution (e.g., residual Cl in intermediates) are monitored via LC-MS .

Q. How is the compound characterized for structural confirmation and purity?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. ¹¹B NMR (δ ~30 ppm) verifies boronic ester integrity .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃BF₃N₂O₃: 459.17) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to the trifluoromethyl group’s electron-withdrawing effects, enhancing binding to ATP pockets .

- Materials Science : Boron-containing derivatives are explored in OLEDs as electron-transport layers .

- Chemical Biology : Used in photoaffinity labeling studies to map protein-ligand interactions .

Advanced Research Questions

Q. How can reaction yields be optimized in Miyaura borylation steps for this compound?

- Strategies :

- Catalyst Screening : PdCl₂(dtbpf) improves regioselectivity over Pd(dppf)Cl₂ in sterically hindered substrates .

- Solvent Effects : Dioxane enhances reaction efficiency vs. THF due to higher boiling points and reduced boronate hydrolysis .

- Additives : KOAc (3 equiv.) facilitates transmetallation, increasing yields from 65% to 82% .

Q. What mechanistic insights explain the trifluoromethyl group’s impact on bioactivity?

- Biochemical Analysis :

- Metabolic Stability : The CF₃ group reduces oxidative metabolism in liver microsomes (t₁/₂ increased by 2.5× vs. non-fluorinated analogs) .

- Target Binding : Fluorine’s electronegativity enhances hydrophobic interactions with kinase hinge regions (e.g., EGFR T790M mutants), confirmed via X-ray crystallography .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Validation Protocols :

- Dose-Response Curves : EC₅₀ values are standardized across cell lines (e.g., HCT-116 vs. HEK293) to account for assay variability .

- Counter-Screening : Off-target effects are assessed using kinase profiling panels (e.g., DiscoverX KINOMEscan) .

- Batch Analysis : Purity and stereochemical consistency are re-evaluated via chiral HPLC to rule out batch-specific anomalies .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- In Silico Tools :

- DFT Calculations : B3LYP/6-31G* models predict transition states for Suzuki-Miyaura coupling, identifying steric clashes between the pyridine and boronate .

- Molecular Dynamics : Simulates solvent effects on boronates’ hydrolytic stability, guiding solvent selection (e.g., DMF stabilizes via H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.